molecular formula C14H15N3O5S B11252192 3-(morpholin-4-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide

3-(morpholin-4-ylsulfonyl)-N-(1,2-oxazol-3-yl)benzamide

Cat. No.: B11252192
M. Wt: 337.35 g/mol
InChI Key: HFAQSNZYCCAYQH-UHFFFAOYSA-N
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Description

3-(MORPHOLINE-4-SULFONYL)-N-(1,2-OXAZOL-3-YL)BENZAMIDE is a synthetic organic compound that features a morpholine ring, a sulfonyl group, an oxazole ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(MORPHOLINE-4-SULFONYL)-N-(1,2-OXAZOL-3-YL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Oxazole Ring: Starting from a suitable precursor, the oxazole ring can be synthesized through cyclization reactions.

    Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Sulfonylation: The sulfonyl group can be added using sulfonyl chlorides under basic conditions.

    Formation of the Benzamide Moiety: The final step involves coupling the oxazole and morpholine-sulfonyl intermediates with a benzoyl chloride derivative to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

3-(MORPHOLINE-4-SULFONYL)-N-(1,2-OXAZOL-3-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(MORPHOLINE-4-SULFONYL)-N-(1,2-OXAZOL-3-YL)BENZAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(MORPHOLINE-4-SULFONYL)-N-(1,2-OXAZOL-3-YL)BENZAMIDE: can be compared with other sulfonyl-containing benzamides or oxazole derivatives.

    N-(1,2-OXAZOL-3-YL)BENZAMIDE: Lacks the morpholine-sulfonyl group, potentially altering its chemical reactivity and biological activity.

    3-(MORPHOLINE-4-SULFONYL)BENZAMIDE: Lacks the oxazole ring, which may affect its overall properties.

Uniqueness

The uniqueness of 3-(MORPHOLINE-4-SULFONYL)-N-(1,2-OXAZOL-3-YL)BENZAMIDE lies in its combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific disciplines.

Properties

Molecular Formula

C14H15N3O5S

Molecular Weight

337.35 g/mol

IUPAC Name

3-morpholin-4-ylsulfonyl-N-(1,2-oxazol-3-yl)benzamide

InChI

InChI=1S/C14H15N3O5S/c18-14(15-13-4-7-22-16-13)11-2-1-3-12(10-11)23(19,20)17-5-8-21-9-6-17/h1-4,7,10H,5-6,8-9H2,(H,15,16,18)

InChI Key

HFAQSNZYCCAYQH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=NOC=C3

Origin of Product

United States

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